molecular formula C20H24O2 B1632799 Saprorthoquinone CAS No. 102607-41-0

Saprorthoquinone

Cat. No.: B1632799
CAS No.: 102607-41-0
M. Wt: 296.4 g/mol
InChI Key: FWJDKZSXXFWHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Saprorthoquinone plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to exhibit cytotoxicity by inducing apoptosis in cancer cells . This compound interacts with enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and histone deacetylase 1 (HDAC1), acting as a dual inhibitor . These interactions are crucial for its anticancer properties, as they inhibit key pathways involved in tumor growth and survival.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis, leading to cell death . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the expression of pro-apoptotic proteins such as Bax and cleaved PARP, while decreasing the levels of anti-apoptotic proteins . These changes disrupt cellular homeostasis and promote cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of IDO1 and HDAC1, which are involved in immune regulation and epigenetic modifications, respectively . By inhibiting IDO1, this compound disrupts the kynurenine pathway, leading to reduced immune suppression in the tumor microenvironment . Additionally, the inhibition of HDAC1 results in altered gene expression patterns, promoting apoptosis and inhibiting tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its cytotoxic effects may diminish over extended periods . Long-term exposure to this compound can lead to sustained apoptosis and inhibition of cell proliferation in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits cytotoxicity without significant adverse effects . At higher doses, this compound can induce toxicity and adverse effects, including damage to vital organs . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It affects metabolic flux and metabolite levels, particularly in cancer cells . The compound’s interaction with IDO1 disrupts the kynurenine pathway, leading to altered tryptophan metabolism . Additionally, this compound’s effects on HDAC1 influence various metabolic processes by modulating gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The compound’s distribution is influenced by its chemical properties, such as lipophilicity, which affects its ability to cross cellular membranes and reach target sites .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These factors are essential for its efficacy in inducing apoptosis and inhibiting tumor growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

Saprorthoquinone can be synthesized starting from (+)-dehydroabietic acid through a series of reactions involving 11,12-dimethoxyabieta-8,11,13-trien-7-one and 12-methoxyabieta-8,11,13-triene . The process involves multiple steps, including methoxylation and cyclization, to achieve the final product.

Industrial Production Methods

The industrial production of this compound involves the extraction of roots from dried Salvia prionitis, followed by grinding and ultrahigh-pressure extraction using an alcohol-based solvent . This method ensures the efficient isolation of this compound in significant quantities suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Saprorthoquinone undergoes various chemical reactions, including:

    Oxidation: Due to its strong oxidizing properties, this compound can oxidize a wide range of organic and inorganic compounds.

    Reduction: It is easily reduced, making it a versatile reagent in redox reactions.

    Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include formic acid, acetic anhydride, and various palladium or ruthenium complexes . These reactions often occur under mild to moderate conditions, making them suitable for laboratory and industrial applications.

Major Products Formed

The major products formed from reactions involving this compound include various quinolone derivatives, which are valuable in pharmaceutical synthesis .

Comparison with Similar Compounds

Saprorthoquinone is unique compared to other similar compounds due to its dual inhibitory activity on IDO1 and HDAC1. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action.

Properties

IUPAC Name

7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-12(2)7-6-8-16-14(5)9-10-15-11-17(13(3)4)19(21)20(22)18(15)16/h7,9-11,13H,6,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJDKZSXXFWHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saprorthoquinone
Reactant of Route 2
Saprorthoquinone
Reactant of Route 3
Saprorthoquinone
Reactant of Route 4
Saprorthoquinone
Reactant of Route 5
Saprorthoquinone
Reactant of Route 6
Reactant of Route 6
Saprorthoquinone
Customer
Q & A

Q1: What is the significance of the ortho-quinone moiety in Saprorthoquinone's activity?

A1: Research has identified the ortho-quinone group as a critical pharmacophore for this compound's inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1). [] This enzyme plays a role in tumor immune evasion, making its inhibition a potential strategy for cancer treatment.

Q2: How does this compound interact with IDO1 at a molecular level?

A2: While detailed binding studies are still underway, preliminary research suggests that this compound interacts with the active site of IDO1. Specifically, the formation of a hydrogen bond with the amino acid residue Leu234 seems to be important for its inhibitory potency. []

Q3: Can this compound inhibit other targets besides IDO1?

A3: Yes, studies have demonstrated that this compound and its analogues can also inhibit Histone Deacetylase 1 (HDAC1). [] This dual inhibition of IDO1 and HDAC1 presents a promising avenue for cancer treatment by potentially combining immunotherapeutic and epigenetic approaches.

Q4: How does modifying the structure of this compound affect its activity?

A4: Structure-activity relationship (SAR) studies have revealed key insights into the impact of structural modifications on this compound's activity. For example, incorporating an N-(2-aminophenyl) amide group, linked to the ortho-quinone by a pentane linker, significantly enhanced its inhibitory activity against both IDO1 and HDAC1. []

Q5: What are the potential applications of this compound in cancer treatment?

A5: Given its dual inhibitory activity against IDO1 and HDAC1, this compound holds potential as a novel anticancer agent. Its ability to inhibit IDO1 could help overcome tumor immune evasion, while simultaneously targeting epigenetic regulation through HDAC1 inhibition. []

Q6: Have any synthetic routes been explored for the production of this compound?

A6: Yes, researchers have successfully synthesized this compound from naturally occurring (+)-Dehydroabietic acid. [] This synthesis provides a platform for further structural modifications and explorations of its derivatives.

Q7: What types of cancer cell lines have been used to evaluate the anticancer activity of this compound and its analogues?

A7: Studies have evaluated the cytotoxic effects of this compound and related compounds on various cancer cell lines, including HT29 colon cancer cells, Hep G2 hepatocellular carcinoma cells, and B16-F10 murine melanoma cells. [, ]

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C20H26O3 and a molecular weight of 314.41 g/mol.

Q9: Beyond cancer, are there other potential therapeutic applications for this compound?

A9: Preliminary research suggests that this compound and its analogues exhibit anti-inflammatory properties. Studies have shown its ability to inhibit nitric oxide production in lipopolysaccharide-activated macrophages. [] This finding indicates a potential for further investigation into its use in treating inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.